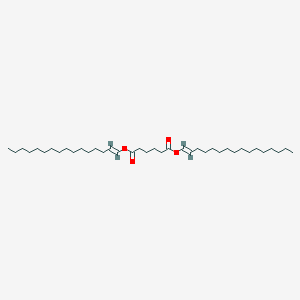

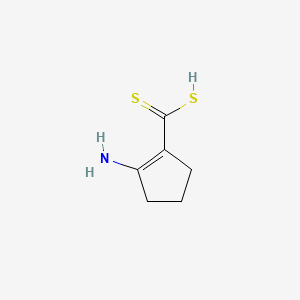

1-Cyclopentene-1-carbodithioic acid, 2-amino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 1-cyclopentène-1-carbodithioïque, 2-amino- est un composé qui a suscité l’attention en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est connu pour sa capacité à former des complexes avec les métaux, ce qui le rend précieux dans divers domaines de la recherche et de l’industrie.

Méthodes De Préparation

La synthèse de l’acide 1-cyclopentène-1-carbodithioïque, 2-amino- implique généralement la réaction de la cyclopentanone avec le disulfure de carbone et l’ammoniac. Les conditions réactionnelles impliquent souvent l’utilisation d’une base pour faciliter la formation du produit désiré. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

L’acide 1-cyclopentène-1-carbodithioïque, 2-amino- subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des disulfures ou des sulfoxydes, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en d’autres formes réduites.

Substitution : Les groupes amino et acide dithioïque peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’acide 1-cyclopentène-1-carbodithioïque, 2-amino- a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes métalliques, qui sont étudiés pour leurs propriétés structurales et catalytiques.

Biologie : La capacité du composé à chélatiser les métaux le rend utile dans l’étude des interactions des ions métalliques dans les systèmes biologiques.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le domaine des traitements antifongiques et antibactériens.

Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux industriels, notamment des catalyseurs et des stabilisateurs.

Applications De Recherche Scientifique

1-Cyclopentene-1-carbodithioic acid, 2-amino- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their structural and catalytic properties.

Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antifungal and antibacterial treatments.

Industry: It is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.

Mécanisme D'action

Le mécanisme d’action de l’acide 1-cyclopentène-1-carbodithioïque, 2-amino- implique sa capacité à chélatiser les ions métalliques. Cette chélation peut perturber les processus dépendants des métaux dans les systèmes biologiques, ce qui conduit à son utilisation potentielle comme agent antifongique ou antibactérien. Les cibles moléculaires et les voies impliquées font encore l’objet d’investigations, mais la capacité du composé à former des complexes stables avec les métaux est un aspect clé de son activité.

Comparaison Avec Des Composés Similaires

L’acide 1-cyclopentène-1-carbodithioïque, 2-amino- peut être comparé à d’autres composés similaires, tels que :

Acide 2-amino-1-cyclopentène-1-dithiocarboxylique : Structure similaire mais avec des substituants différents, conduisant à des variations de réactivité et d’applications.

Dérivés N-alkylés :

Autres dithiocarbamates : Composés avec des groupes dithiocarbamates similaires mais des structures centrales différentes, affectant leurs capacités de chélation et leurs applications.

Propriétés

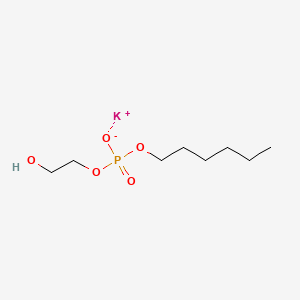

Numéro CAS |

20735-33-5 |

|---|---|

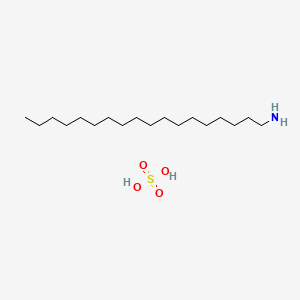

Formule moléculaire |

C6H9NS2 |

Poids moléculaire |

159.3 g/mol |

Nom IUPAC |

2-aminocyclopentene-1-carbodithioic acid |

InChI |

InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |

Clé InChI |

QEPNQAYQEUPDTL-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=C(C1)N)C(=S)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.